molecular formula C10H7NaO6S2 B12354488 Naphthalene-2,6-disulphonic acid, sodium salt CAS No. 51770-80-0

Naphthalene-2,6-disulphonic acid, sodium salt

Cat. No.: B12354488
CAS No.: 51770-80-0
M. Wt: 310.3 g/mol
InChI Key: KIGTZFJYHJWZRL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2,6-disulphonic acid, sodium salt is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at the 2 and 6 positions. This compound is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2,6-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene. Naphthalene is added to a sulfuric acid-monohydrate mixture at 135°C, and the reaction is completed by heating at 170-175°C for 5 hours. After quenching in water, the disodium salt of naphthalene-2,6-disulphonic acid is precipitated by adding sodium chloride and sodium sulfate at 90°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of concentrated sulfuric acid to sulfonate naphthalene. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is isolated through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,6-disulphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene-2,6-disulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2,6-disulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups facilitate binding to specific sites on the target molecules, leading to changes in their activity and function. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-2,6-disulphonic acid, sodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This compound exhibits excellent solubility in water and organic solvents, making it highly versatile for various applications. Its ability to form stable complexes with metal ions and its role as an intermediate in dye synthesis further distinguish it from similar compounds .

Properties

CAS No.

51770-80-0

Molecular Formula

C10H7NaO6S2

Molecular Weight

310.3 g/mol

IUPAC Name

sodium;6-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

KIGTZFJYHJWZRL-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.